molecular formula C11H9ClN4S B13056017 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride

4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride

Cat. No.: B13056017
M. Wt: 264.73 g/mol
InChI Key: VFQAJASGLKYPFJ-UHFFFAOYSA-N
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Description

4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride is a heterocyclic compound that contains an imidazole ring and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a thiadiazole precursor under specific conditions. One common method includes the use of sodium hydroxide (NaOH) in methanol as a solvent, with the reaction being monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives.

Scientific Research Applications

4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the thiadiazole ring can interact with biological membranes, affecting cell permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)phenol
  • 4-phenyl-1H-imidazole
  • 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one

Uniqueness

4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride is unique due to the presence of both imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H9ClN4S

Molecular Weight

264.73 g/mol

IUPAC Name

4-(4-imidazol-1-ylphenyl)thiadiazole;hydrochloride

InChI

InChI=1S/C11H8N4S.ClH/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11;/h1-8H;1H

InChI Key

VFQAJASGLKYPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)N3C=CN=C3.Cl

Origin of Product

United States

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